4-[(Dimethylamino)methyl]phenol;hydrobromide
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Overview
Description
4-[(Dimethylamino)methyl]phenol;hydrobromide is an aromatic compound containing both phenol and amine functional groups. It has the molecular formula C9H13NO·HBr. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Dimethylamino)methyl]phenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(Dimethylamino)methyl]phenol;hydrobromide exerts its effects involves the generation of methemoglobin. This compound oxidizes hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby neutralizing their toxic effects . The molecular targets include hemoglobin and various enzymes involved in oxidative phosphorylation.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Similar structure but lacks the hydrobromide component.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains multiple dimethylaminomethyl groups and is used as a catalyst in epoxy resin chemistry.
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness
4-[(Dimethylamino)methyl]phenol;hydrobromide is unique due to its specific combination of functional groups and its ability to form a stable hydrobromide salt. This stability enhances its solubility and reactivity in various chemical and biological applications.
Properties
CAS No. |
61186-05-8 |
---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10(2)7-8-3-5-9(11)6-4-8;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
KSVKFRIGJDVVSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O.Br |
Origin of Product |
United States |
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